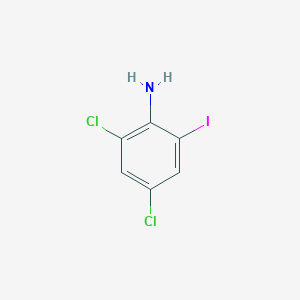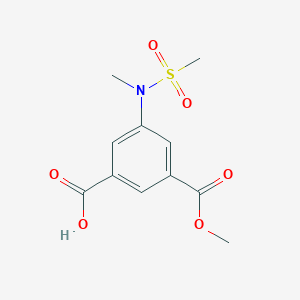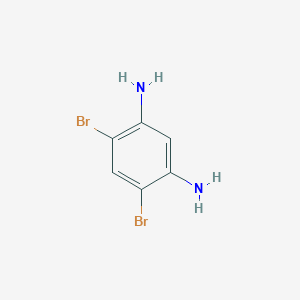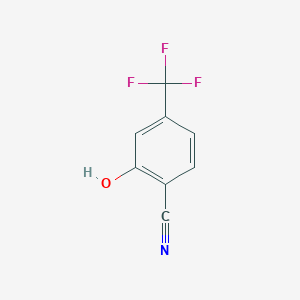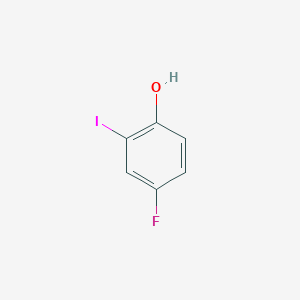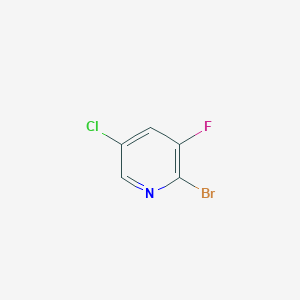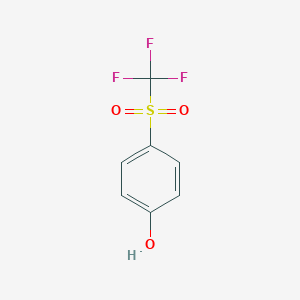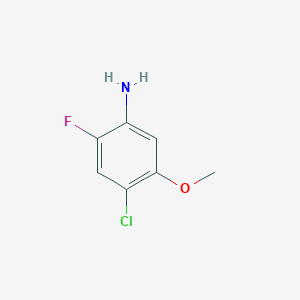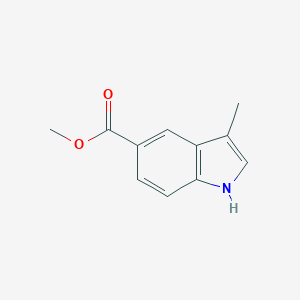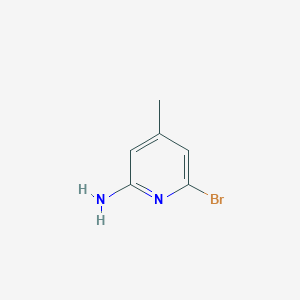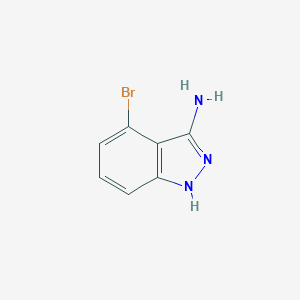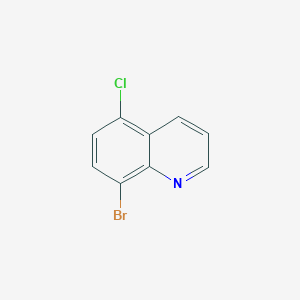![molecular formula C11H13N3O B079559 4-(1H-苯并[d]咪唑-2-基)吗啉 CAS No. 31075-58-8](/img/structure/B79559.png)
4-(1H-苯并[d]咪唑-2-基)吗啉
描述
4-(1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that features both a benzimidazole and a morpholine ring. Benzimidazole is known for its significant pharmacological properties, while morpholine is a versatile chemical used in various industrial applications. The combination of these two moieties in a single molecule can result in unique chemical and biological properties, making it a compound of interest in scientific research and industrial applications.
科学研究应用
Chemistry
4-(1H-benzo[d]imidazol-2-yl)morpholine is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their antiviral, antitumor, and antimicrobial activities. The addition of a morpholine ring can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as an antiviral, antitumor, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In industrial applications, 4-(1H-benzo[d]imidazol-2-yl)morpholine can be used as a corrosion inhibitor, a stabilizer in polymer production, and an intermediate in the synthesis of dyes and pigments.
作用机制
Target of Action
The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .
Mode of Action
The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .
Biochemical Pathways
The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .
准备方法
Synthetic Routes and Reaction Conditions
-
Cyclocondensation Method
Starting Materials: o-Phenylenediamine and carboxylic acids.
Reaction Conditions: The reaction typically involves heating o-phenylenediamine with an aromatic carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Microwave-Assisted Synthesis: This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at 20% irradiation power for short intervals, resulting in high yields and reduced reaction times.
-
Oxidative Condensation
Industrial Production Methods
Industrial production methods for 4-(1H-benzo[d]imidazol-2-yl)morpholine typically involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Products: Oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.
-
Reduction
Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.
Products: Reduction reactions can yield amine derivatives of the benzimidazole ring.
-
Substitution
Reagents: Halogenating agents, alkylating agents, and acylating agents.
Conditions: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.
Products: Substitution reactions can introduce various functional groups onto the benzimidazole or morpholine rings.
相似化合物的比较
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but lacks the morpholine ring, which can affect its solubility and bioavailability.
2-(4-Morpholinyl)benzimidazole: Another compound with both benzimidazole and morpholine rings, but with different substitution patterns, leading to different chemical and biological properties.
Benzimidazole: The parent compound, which lacks the morpholine ring, is widely studied for its pharmacological properties.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)morpholine is unique due to the presence of both benzimidazole and morpholine rings in a single molecule. This combination can result in enhanced solubility, bioavailability, and a broader range of chemical and biological activities compared to similar compounds.
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERGUDBIQHVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300868 | |
| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31075-58-8 | |
| Record name | 31075-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



